molecular formula C8H7ClN2O B3033116 (2-chloro-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-66-7

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol

Cat. No.: B3033116
CAS No.: 857070-66-7
M. Wt: 182.61 g/mol
InChI Key: VIZZPVUEIUQVQX-UHFFFAOYSA-N
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Description

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes . Additionally, this compound can bind to specific receptors on the cell surface, influencing cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These changes in gene expression can have significant effects on cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response . Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and overall cellular metabolism. These interactions highlight the compound’s potential impact on metabolic pathways and its role in regulating cellular energy balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding benzimidazole derivative without the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-chloro-1H-benzo[d]imidazol-6-yl)carboxylic acid, while substitution of the chloro group with an amine can produce (2-amino-1H-benzo[d]imidazol-6-yl)methanol .

Scientific Research Applications

(2-chloro-1H-benzo[d]imidazol-6-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    (2-chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at a different position.

    (2-chloro-1H-benzo[d]imidazol-5-yl)methanol: Similar structure but with the chloro group at a different position.

    (2-chloro-1H-benzo[d]imidazol-4-yl)methanol: Similar structure but with both the chloro and hydroxymethyl groups at different positions.

Uniqueness

The uniqueness of (2-chloro-1H-benzo[d]imidazol-6-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the hydroxymethyl group at the 6-position can result in distinct interactions with molecular targets and different physicochemical properties compared to other similar compounds .

Properties

IUPAC Name

(2-chloro-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-6-2-1-5(4-12)3-7(6)11-8/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZZPVUEIUQVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647358
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857070-66-7
Record name (2-Chloro-1H-benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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